Aluminum Coordination Chemistry: Diethyl Isopropylmalonate Enables Unique Dimeric Complex Formation vs. Diethyl Malonate
In reactions of aluminum alkoxides with dialkylmalonates, diethyl isopropylmalonate uniquely forms the dimeric complex Al₂(OⁱPr)₂(di-iso-propylmalonate)₄, whereas diethyl malonate under identical conditions yields only the trimeric hydrolysis product Al₃(OH)(OEt)₃(diethylmalonate)₅ [1]. This structural divergence is directly attributed to the steric protection conferred by the isopropyl substituent, which prevents transesterification side reactions that plague the diethyl malonate system [1].
| Evidence Dimension | Complex stoichiometry and molecular structure |
|---|---|
| Target Compound Data | Al₂(OⁱPr)₂(di-iso-propylmalonate)₄ (dimeric) |
| Comparator Or Baseline | Al₃(OH)(OEt)₃(diethylmalonate)₅ (trimeric with hydroxyl incorporation) |
| Quantified Difference | Qualitative structural divergence: dimeric vs. trimeric; no transesterification observed for target compound vs. transesterification observed for diethyl malonate [1] |
| Conditions | Reaction of Al(OⁱPr)₃ with dialkylmalonates at 1:2 molar ratio in toluene/THF at room temperature [1] |
Why This Matters
Procurement of diethyl isopropylmalonate is essential for reproducible synthesis of well-defined dimeric aluminum precursors; substitution with diethyl malonate yields a different product class with unpredictable hydrolysis sensitivity and altered material properties.
- [1] Lichtenberger R, Baumann SO, Bendova M, Puchberger M, Schubert U. Modification of aluminium alkoxides with dialkylmalonates. Monatsh Chem. 2010;141(7):717-727. View Source
